molecular formula C14H14N2O5S B2804287 4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid CAS No. 750601-24-2

4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid

Cat. No. B2804287
CAS RN: 750601-24-2
M. Wt: 322.34
InChI Key: NHOBEZHNEKIAPM-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid is a compound used for proteomics research . It has a molecular formula of C14H14N2O5S and a molecular weight of 322.34 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.34 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Research on 4-methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid and related compounds has focused on their synthesis, structural characterization, and potential applications. For example, the synthesis of compounds involving pyridinylmethyl substitutions on benzoic acid frameworks has been explored for various applications, including the development of new materials with specific optical or chemical properties. The structural characterization of these compounds provides insights into their potential utility in different scientific domains, such as materials science and pharmaceuticals. The research demonstrates the versatility of benzoic acid derivatives in synthesizing complex molecules with potential application in diverse fields (Li Bo-yu, 2003; Wang Xiu-jian, 2009).

Photophysical and Coordination Chemistry

In coordination chemistry, derivatives of benzoic acid have been utilized to create lanthanide-based coordination polymers. These studies explore the synthesis, crystal structures, and photophysical properties of aromatic carboxylic acids replaced with pyridyl moieties to support lanthanide coordination compounds. Such research reveals the potential of these compounds in developing materials with unique optical properties, such as luminescence, which could have applications in sensors, light-emitting diodes (LEDs), and other photonic devices (S. Sivakumar et al., 2011).

Antimicrobial Activity

The antimicrobial activity of benzoic acid derivatives has been a subject of interest in pharmaceutical research. Compounds synthesized from benzoic acid, including those with pyridinylmethyl sulfamoyl substitutions, have been evaluated for their effectiveness against various microbial strains. This research area highlights the potential of these compounds in developing new antimicrobial agents, which could contribute to the fight against resistant bacterial and fungal infections (E. A. Abd El-Meguid, 2014).

Liquid Crystal Formation

Research into the liquid crystal formation of benzoic acid derivatives, including those with pyridinylmethyl sulfamoyl groups, investigates their mesophase behavior and potential applications in liquid crystal displays (LCDs) and other display technologies. These studies focus on understanding how the molecular structure of these compounds influences their liquid crystalline properties, which is critical for designing materials with specific optical and electronic properties (M. Naoum et al., 2010).

Future Directions

The future directions for the use and study of 4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid are not clear from the search results. It’s currently used for proteomics research , but further applications would depend on ongoing scientific research.

properties

IUPAC Name

4-methoxy-3-(pyridin-4-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-12-3-2-11(14(17)18)8-13(12)22(19,20)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOBEZHNEKIAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid

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